Isoeugenitol

Description

Contextualization within Natural Products Chemistry

Isoeugenitol, with the chemical formula C₁₁H₁₀O₄, is a naturally occurring compound that belongs to the chromone (B188151) class of organic molecules. nih.gov Natural products chemistry is a field dedicated to the study of chemical compounds derived from living organisms. These substances, known as secondary metabolites, are a primary focus for discovering new chemical structures with diverse and potent bioactivities. nih.gov this compound has been identified in various natural sources, including the plant Gethyllis ciliaris and the endophytic fungus Xylomelasma sp. researchgate.netfigshare.com Its presence in both plant and fungal species underscores the wide distribution of chromone structures in nature. nih.gov The study of compounds like this compound is central to the discipline, involving their isolation, structure elucidation, and the investigation of their biological roles and potential applications. acs.org

Significance of Naturally Occurring Chromones in Chemical Biology

Chromones, characterized by a benzo-γ-pyrone skeleton, are a significant class of heterocyclic compounds found ubiquitously in the plant kingdom and to a lesser extent in microorganisms. researchgate.netnih.gov They are recognized as "privileged structures" in medicinal chemistry, meaning their framework is a versatile template for designing therapeutic molecules. acs.orgresearchgate.net This is due to the wide array of biological activities they exhibit. Research has demonstrated that compounds within the chromone family possess anti-inflammatory, antimicrobial, antiviral, and antitumor properties, among others. nih.govbohrium.com Their role extends to plant physiology, where they are involved in processes like growth regulation and defense against pathogens. nih.gov In chemical biology, the chromone scaffold is a subject of intense study for its potential to interact with various biological targets, such as enzymes and signaling pathways, making these compounds valuable leads in drug discovery. nih.govbohrium.com

Overview of this compound as a Subject of Academic Inquiry

This compound has emerged as a specific subject of academic inquiry primarily through bioassay-guided fractionation studies, a common approach in natural products research to identify active constituents in an extract. researchgate.net Although literature on this compound is not extensive, existing research has focused on its isolation from natural sources and the preliminary evaluation of its biological activities. For instance, a notable study on the plant Gethyllis ciliaris identified this compound while searching for compounds with anti-inflammatory potential. researchgate.net Similarly, it was isolated from the endophytic fungus Xylomelasma sp. Samif07 during screening for compounds with antibacterial and antioxidant activities. figshare.com These inquiries establish this compound as a bioactive molecule worthy of further investigation.

Research Scope and Objectives Pertaining to this compound

The primary research objectives concerning this compound have centered on its isolation, structural characterization, and the assessment of its biological properties. A key goal is to determine the compound's potential as a bioactive agent. This is exemplified by research that aimed to identify the chemical constituents responsible for the anti-inflammatory activity of extracts from Gethyllis ciliaris, which led to the isolation of this compound and testing its ability to inhibit the cyclooxygenase-1 (COX-1) enzyme. researchgate.net Another research objective has been the broader screening for antimicrobial compounds from endophytic fungi, which identified this compound as having notable activity against Mycobacterium tuberculosis. figshare.com Future research would logically extend to understanding its mechanism of action, exploring its structure-activity relationships, and potentially synthesizing analogues to enhance its observed bioactivities.

Research Data on this compound

The following tables summarize key experimental findings and properties of this compound reported in scientific literature.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₄ | nih.gov |

| Molar Mass | 206.19 g/mol | nih.gov |

| IUPAC Name | 5,7-dihydroxy-2,8-dimethylchromen-4-one | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 229 - 230 °C | nih.gov |

| Natural Sources | Gethyllis ciliaris, Xylomelasma sp., Syzygium aromaticum, Pratia begonifolia | nih.govresearchgate.netfigshare.comrjptonline.org |

Table 2: Reported Biological Activities

| Activity Type | Target/Assay | Result | Source |

|---|---|---|---|

| Anti-inflammatory | Cyclooxygenase-1 (COX-1) Inhibition | IC₅₀ = 262 µM | researchgate.net |

| Antibacterial | Mycobacterium tuberculosis | MIC = 10.31 µg/mL | figshare.com |

| Antioxidant | Ferric Reducing Ability Power | Active | figshare.com |

Structure

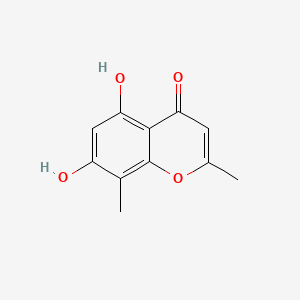

2D Structure

3D Structure

Properties

CAS No. |

479-06-1 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

5,7-dihydroxy-2,8-dimethylchromen-4-one |

InChI |

InChI=1S/C11H10O4/c1-5-3-8(13)10-9(14)4-7(12)6(2)11(10)15-5/h3-4,12,14H,1-2H3 |

InChI Key |

XSSGQRFNGHRFBC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C=C(C(=C2O1)C)O)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C(=C2O1)C)O)O |

melting_point |

229-230°C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Distribution

Historical Context of Isoeugenitol Discovery and Initial Isolation

This compound was first described following its isolation from the underground parts of Gethyllis ciliaris, a plant species belonging to the Amaryllidaceae family. researchgate.netcore.ac.uk The discovery was the result of a bioassay-guided fractionation of a dichloromethane (B109758) extract of the plant's bulbs and roots, which was being investigated for its inhibitory effects on the cyclooxygenase-1 (COX-1) enzyme. researchgate.net This initial investigation highlighted the presence of non-alkaloidal compounds with potential anti-inflammatory properties within the Amaryllidaceae family. researchgate.net The structure of this compound was determined through spectral analysis, including 1D and 2D NMR techniques. researchgate.net

Advanced Methodologies for this compound Isolation from Natural Sources

The isolation of this compound from natural sources primarily relies on a combination of extraction and chromatographic techniques, often guided by biological assays to target compounds with specific activities.

Standard chromatographic techniques are fundamental to the isolation of this compound. The process typically begins with the extraction of plant material using a range of solvents with varying polarities, such as hexane, dichloromethane, ethyl acetate (B1210297), and methanol (B129727). core.ac.uk This is followed by fractionation of the crude extracts using column chromatography. mdpi.com For instance, in the isolation from Gethyllis ciliaris, the dichloromethane extract was subjected to further separation to yield this compound. researchgate.netcore.ac.uk High-performance liquid chromatography (HPLC) is also a key technique used for the purification and identification of chromones like this compound from plant extracts. researchgate.net

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds, including this compound. This method involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation and testing until a pure, active compound is isolated. mdpi.com In the case of this compound's initial discovery, a cyclooxygenase-1 (COX-1) enzyme assay was used to guide the fractionation of the Gethyllis ciliaris extract, leading to the identification of this compound as a COX-1 inhibitor. researchgate.netsappo.org This approach is efficient in targeting and isolating compounds with desired pharmacological properties from complex natural mixtures. mdpi.com

Chromatographic Separation Techniques in Isolation

Phytochemical Profiling of this compound-Containing Organisms

This compound has been identified in a variety of plant species and has also been isolated from endophytic fungi.

This compound has been reported in plants from several families. It was initially isolated from Gethyllis ciliaris of the Amaryllidaceae family. researchgate.netup.ac.za It is also found in Syzygium aromaticum (clove), a member of the Myrtaceae family. bioflux.com.ronih.govcabidigitallibrary.orgcabidigitallibrary.org Other reported plant sources include Piper betle (betel leaf) from the Piperaceae family, Dianella ensifolia in the Asphodelaceae family, and Canna indica from the Cannaceae family. researchgate.netsocfindoconservation.co.idresearchgate.net Additionally, this compound has been isolated from the endophytic fungus Xylomelasma sp., which was found in Salvia miltiorrhiza. mdpi.commdpi.comacs.orgmdpi-res.com

The quantitative presence of this compound in natural sources can vary. In Syzygium aromaticum, cloves contain 14-21% essential oils, which include this compound among other bioactive compounds like eugenol (B1671780) and tannins. bioflux.com.rocabidigitallibrary.org Wild, uncultivated clove trees from the Moluccas have been noted to contain crystalline compounds including this compound. cabidigitallibrary.org In a study on Zingiber officinale (ginger), this compound was identified as one of the bioactive constituents. researchgate.netlkdkbanmerucollege.ac.in The rhizomes of Canna indica were also found to contain this compound as one of the bioactive compounds identified through HR-LCMS/MS analysis of its extracts. researchgate.net

Table 1: Plant Families and Species Containing this compound

| Family | Species | Common Name |

| Amaryllidaceae | Gethyllis ciliaris | Kukumakranka |

| Myrtaceae | Syzygium aromaticum | Clove |

| Piperaceae | Piper betle | Betel |

| Asphodelaceae | Dianella ensifolia | Flax Lily |

| Cannaceae | Canna indica | Indian Shot |

| Zingiberaceae | Zingiber officinale | Ginger |

Identification of Plant Families and Species

Biogeographical and Ecological Distribution Studies

This compound (5,7-dihydroxy-2,8-dimethylchromone) is a naturally occurring chromone (B188151) derivative found in a variety of plant species and has also been identified in endophytic fungi. Research into its distribution reveals a presence across diverse geographical locations and ecological niches, from tropical spice trees to high-altitude shrubs and arid-region flora.

The compound was historically isolated from Eugenia caryophyllata (L.) Thunbg., now known as Syzygium aromaticum, the clove tree native to the Moluccas islands of Indonesia. scienceasia.orgcabidigitallibrary.org Wild, uncultivated clove trees in this region were found to contain this compound along with other crystalline compounds like eugenone (B1671781), eugenine, and eugenitin. cabidigitallibrary.org The essential oils of cloves are known to contain a complex mixture of bioactive compounds, including this compound. bioflux.com.rocabidigitallibrary.org

In Thailand, this compound was isolated from the roots of Dianella ensifolia Redoute. scienceasia.org The isolation process involved chromatography of a sodium hydroxide (B78521) soluble fraction from an ether extract of the plant's roots. scienceasia.org Another significant source is the genus Gethyllis, specifically Gethyllis ciliaris, a plant found predominantly in the winter rainfall regions of Namibia and the Northern and Western Cape Provinces of South Africa. researchgate.netresearchgate.net In a 2007 study, this compound was isolated from the dichloromethane extract of the underground parts (bulbs and roots) of G. ciliaris through bioassay-guided fractionation. researchgate.netresearchgate.net This genus is part of the Amaryllidaceae family, and many of its species are considered endangered. researchgate.net

Metabolomic studies have also identified this compound in Rosa sericea Lindl., a shrub found at high altitudes (2000 to 3800 meters) in the Yunnan, Guizhou, Sichuan, and Tibet provinces of China, as well as in India, Myanmar, and Bhutan. biomedgrid.com The plant thrives in sun-exposed, dry lands on mountaintops and valley slopes. biomedgrid.com

Beyond the plant kingdom, this compound has been isolated from endophytic fungi. For instance, the fungus Xylomelasma sp., an endophyte hosted by sage plants (Salvia spp.), has been reported to produce this compound. mdpi.commdpi-res.com Endophytic fungi from plants in unique ecosystems, such as the Sonoran desert, have also been a source of this compound. researchgate.net

The following tables summarize the documented natural sources and the ecological context of their distribution.

Table 1: Documented Natural Sources of this compound

| Species Name | Common Name | Family | Part of Organism | Geographical Location |

|---|---|---|---|---|

| Syzygium aromaticum (syn. Eugenia caryophyllata) | Clove | Myrtaceae | Flower Buds | Moluccas, Indonesia cabidigitallibrary.org |

| Dianella ensifolia | Asphodelaceae | Roots | Surat Thani, Thailand scienceasia.org | |

| Gethyllis ciliaris | Amaryllidaceae | Underground Parts | Southern Africa (Namibia, South Africa) researchgate.net | |

| Rosa sericea | Rosaceae | Fruit | China, India, Myanmar, Bhutan biomedgrid.com |

Table 2: Ecological Distribution of this compound-Containing Species

| Species | Ecological Niche/Habitat | Key Environmental Factors |

|---|---|---|

| Syzygium aromaticum | Tropical Evergreen Rainforest | High humidity and rainfall |

| Dianella ensifolia | Found in a survey of Thai plants scienceasia.org | |

| Gethyllis ciliaris | Arid and Semi-Arid Regions | Winter rainfall climate researchgate.netresearchgate.net |

| Rosa sericea | High-Altitude Shrublands | Grows at 2000-3800m, thrives in dry, sun-exposed areas biomedgrid.com |

Chemical Synthesis and Synthetic Analogues of Isoeugenitol

Total Synthesis Approaches to Isoeugenitol

The total synthesis of this compound has been achieved, confirming the structure of this naturally occurring chromone (B188151). The developed pathways typically involve the construction of the core chromone ring followed by appropriate functionalization.

A key pathway to this compound involves the synthesis of its methyl ether, isoeugenitin (B12745516) methyl ether, which is subsequently demethylated. ias.ac.in The synthesis of isoeugenitin methyl ether can be accomplished starting from 2-hydroxy-3-methyl-4:6-dimethoxy acetophenone. This starting material is converted into a diketone intermediate, which then undergoes cyclization to form the chromone ring of isoeugenitin methyl ether. gu.se

Another foundational method for constructing the chromone skeleton, which is central to this compound, is the Baker-Venkataraman rearrangement. This method involves the base-catalyzed rearrangement of a 2-acyloxyphenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone ring. tandfonline.comnih.govresearchgate.net While this is a general and widely used method for chromone synthesis, its direct application to this compound would start from a suitably substituted 2'-hydroxyacetophenone. gu.se

Demethylation of isoeugenitin methyl ether to afford this compound can be achieved using reagents such as hydriodic acid or aluminum chloride in benzene (B151609) solution. ias.ac.inias.ac.in The use of aluminum chloride is noted to proceed without inducing isomeric changes, yielding 2,8-dimethyl-5,7-dihydroxy chromone (this compound). ias.ac.in

A summary of a synthetic route to this compound is presented below:

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product |

| 1 | 2-hydroxy-3-methyl-4:6-dimethoxy acetophenone | Not specified in detail, but leads to diketone formation | 1-(2-hydroxy-3-methyl-4,6-dimethoxyphenyl)-butane-1,3-dione |

| 2 | Diketone intermediate | Cyclization | Isoeugenitin methyl ether |

| 3 | Isoeugenitin methyl ether | Hydriodic acid or AlCl₃ in benzene | This compound |

The optimization of synthetic pathways for chromones like this compound is crucial for improving efficiency and making these compounds more accessible for further study. Research has focused on enhancing the yields and reducing the reaction times of key steps, such as the Baker-Venkataraman rearrangement and the subsequent cyclization.

For the Baker-Venkataraman rearrangement, various base catalysts have been explored, including potassium hydroxide (B78521) in pyridine, sodium hydride, and lithium hexamethyldisilazide (LiHMDS). tandfonline.com The choice of base and solvent can significantly impact the yield of the 1,3-diketone intermediate. tandfonline.com More recently, choline (B1196258) hydroxide has been introduced as a green and recyclable base catalyst for this rearrangement, demonstrating high efficiency. tandfonline.com

The cyclization of the intermediate 1,3-diketone to the final chromone is typically acid-catalyzed. While traditional methods use acids like sulfuric acid in acetic acid, newer protocols have employed solid-supported catalysts like NaHSO₄/SiO₂ or Lewis acids such as FeCl₃ and InCl₃ to improve reaction conditions. tandfonline.com

Microwave irradiation has emerged as a powerful tool for optimizing chromone synthesis. It has been shown to significantly reduce reaction times, in some cases by over 55% compared to conventional refluxing, while providing comparable or even improved yields (50-82%). chemmethod.com This technique has been successfully applied to single-pot Baker-Venkataraman rearrangements. chemmethod.com

The table below summarizes different conditions explored for the optimization of chromone synthesis:

| Reaction Step | Method/Catalyst | Conditions | Typical Yields | Reference |

| Baker-Venkataraman | Choline hydroxide | Reflux | Good to Excellent | tandfonline.com |

| Cyclization | Microwave irradiation | Base-promoted | 50-80% | chemmethod.com |

| Claisen Condensation | Sodium Hydride (NaH) | THF, reflux | 73-83% | nih.gov |

Development of Novel Synthetic Pathways

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and analogues of this compound is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. This involves various chemical modifications to the this compound scaffold.

The chromone scaffold of this compound offers multiple sites for structural modification. Palladium-mediated cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been effectively used to introduce a variety of substituents at the C-6 and C-8 positions of the chromone ring, with reported yields ranging from good to excellent (63-98%). google.com The hydroxyl group at the C-3 position can be activated as a triflate and subsequently used in Stille reactions (63-94% yield) or subjected to O-alkylation with various functionalized alkyl bromides (57-88% yield). google.com

Furthermore, site-selective C-H activation provides a direct method for functionalizing the chromone core. nih.gov The keto group at C-4 can act as a directing group to facilitate the introduction of substituents at the C-5 position. nih.gov Functionalization at the electron-rich C-3 position can be achieved with electrophilic partners, while the C-2 position can be modified using nucleophilic reagents. nih.gov

Analogues have also been synthesized by modifying the related structures of eugenol (B1671780) and isoeugenol (B1672232). For instance, glycoconjugates of eugenol and isoeugenol have been synthesized by attaching various sugar moieties via click chemistry, a copper(I)-catalyzed cycloaddition reaction. researchgate.netresearchgate.net

Chemoenzymatic and biocatalytic methods are increasingly being adopted for the synthesis of complex molecules, offering high selectivity and milder, more environmentally friendly reaction conditions. researchgate.netnih.gov These approaches combine the versatility of chemical synthesis with the precision of enzymatic catalysis. researchgate.net

A specific example relevant to the this compound structure is the chemoenzymatic synthesis of 3-halochromones. tandfonline.comwikipedia.org This method utilizes a vanadium-dependent chloroperoxidase from the fungus Curvularia inaequalis to catalyze the oxidative halogenation of enaminone precursors in an aqueous micellar system. tandfonline.comwikipedia.org This enzymatic approach provides an alternative to traditional methods that often require toxic and corrosive chemicals. The use of a surfactant like TPGS-750-M allows for higher substrate concentrations without compromising the yield. tandfonline.comwikipedia.org

Lipases have also been employed for the synthesis of 3-hydroxy chromones through an oxidative cyclization process. organic-chemistry.org This method takes advantage of the catalytic promiscuity of lipases to generate peracids in situ, which then mediate the cyclization. The process is noted for being environmentally friendly and using a reusable biocatalyst. organic-chemistry.org Laccase, an oxidoreductase enzyme, has been used in the synthesis of dehydrodiisoeugenol (B190919) from isoeugenol, demonstrating the potential of biocatalysts to create dimeric analogues. researchgate.net

| Biocatalytic Method | Enzyme | Reaction Type | Substrate | Product | Reference |

| Oxidative Halogenation | Vanadium-dependent chloroperoxidase | α-Halogenation | Enaminone | 3-Halochromone | tandfonline.comwikipedia.org |

| Oxidative Cyclization | Lipase | Peracid-mediated cyclization | Enamino ketone | 3-Hydroxy chromone | organic-chemistry.org |

| Dimerization | Laccase | Oxidative dimerization | Isoeugenol | Dehydrodiisoeugenol | researchgate.net |

This compound itself is an achiral molecule as it does not possess any stereocenters and lacks planar or axial chirality. Therefore, enantioselective synthesis is not applicable to the direct preparation of this compound.

However, the development of enantioselective methods is highly relevant for the synthesis of chiral derivatives and analogues of this compound, particularly those based on the related chromanone scaffold, which can possess a stereocenter at the C-2 position. tandfonline.com Highly efficient copper-catalyzed asymmetric conjugated reduction of chromones has been developed to produce chiral chromanones with excellent enantiomeric excesses (ee) of 94% to >99%. tandfonline.com Similarly, palladium-catalyzed asymmetric conjugate addition of arylboronic acids to 2-substituted chromones provides access to chromanones with tetrasubstituted stereocenters in high yields and up to 99% ee. Chiral thiourea-catalyzed intramolecular Michael-type cyclization has also been used to construct chiral 3-nitro-4-chromanones with high diastereoselectivity and enantioselectivity. These asymmetric methodologies could be applied to create chiral analogues of this compound for further biological evaluation.

Chemoenzymatic Synthesis and Biocatalytic Approaches for Analogues

Chemical Transformations of Related Precursors (e.g., Isoeugenol) to Analogous Structures

The structural framework of isoeugenol serves as a versatile platform for chemical synthesis, allowing for the generation of a diverse array of analogous structures. These transformations typically target the three reactive sites of the isoeugenol molecule: the phenolic hydroxyl group, the aromatic ring, and the propenyl side chain. Scientific research has explored various synthetic pathways to modify these sites, leading to novel compounds with unique chemical properties. These transformations include isomerization of precursors, modification of the propenyl chain, reactions at the phenolic hydroxyl group, and cycloaddition reactions.

A primary precursor for isoeugenol itself is its isomer, eugenol. The transformation of eugenol to isoeugenol is a well-established isomerization reaction. This process typically involves heating eugenol in the presence of a base, such as potassium hydroxide, often in a diol solvent under an inert atmosphere. google.com This reaction shifts the position of the double bond from the allyl position (in eugenol) to the propenyl position (in isoeugenol), resulting in a mixture of (E) and (Z)-isomers. google.com

Further transformations of the isoeugenol backbone lead to a wide range of analogues. One significant area of research involves the synthesis of glycoconjugates. By attaching sugar moieties to the isoeugenol scaffold, chemists aim to create hybrid molecules. A common method to achieve this is through copper(I)-catalyzed "click chemistry". rsc.orgnih.gov This involves first modifying isoeugenol to introduce an alkyne group (propargylation) and then reacting it with an azido-sugar. nih.gov This reaction forms a triazole ring that links the isoeugenol and sugar components. rsc.orgnih.gov

The propenyl side chain of isoeugenol is another key site for chemical modification. Annulation reactions using 2-pyridinechalcogenyl halides (chlorides and bromides) have been employed to synthesize novel water-soluble heterocyclic compounds. mdpi.com These reactions with isoeugenol and its derivatives, such as methyl isoeugenol, proceed in a regioselective manner to yield 2H,3H- nih.govCurrent time information in Bangalore, IN.thia- and -selenazolo[3,2-a]pyridin-4-ium heterocycles. mdpi.com The reaction of trans-anethole, a structural analogue of isoeugenol, with 2-pyridinesulfenyl and 2-pyridineselenenyl chlorides quantitatively produces corresponding thiazolo- and selenazolo-pyridinium chlorides. mdpi.com

Another synthetic route involves the inverse-electron-demand aza-Diels-Alder reaction. Chiral phosphoric acid has been used to catalyze a three-component reaction between aldehydes, anilines, and isoeugenol derivatives. ebi.ac.uk This one-pot process yields 2,3,4-trisubstituted tetrahydroquinolines with high stereoselectivity. ebi.ac.uk

Esterification of the phenolic hydroxyl group is a common strategy to produce another class of analogues. d-nb.infomdpi.com This reaction typically involves treating isoeugenol with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic, butyric, or benzoic anhydride), in the presence of a base like pyridine. mdpi.com This transformation converts the phenolic hydroxyl into an ester group, altering the molecule's polarity and chemical reactivity.

The table below summarizes selected chemical transformations involving isoeugenol and its precursors.

| Precursor(s) | Reagents & Conditions | Product Type | Research Finding |

| Eugenol | Potassium hydroxide, diol solvent, 160-170°C | Isomer (Isoeugenol) | A one-step isomerization reaction yields a high percentage of trans-isoeugenol. google.com |

| Propargylated Isoeugenol, Azido-sugars | Copper(I) iodide (CuI), DIPEA, DCM | Glycoconjugates | "Click chemistry" serves as an effective bridging tool to synthesize isoeugenol-based glycoconjugates. nih.gov |

| Isoeugenol, Methyl Isoeugenol | 2-Pyridinesulfenyl chloride, 2-Pyridineselenenyl chloride | Thia- and Selenazolo-pyridinium heterocycles | The reaction proceeds regioselectively to afford products with opposite regiochemistry compared to eugenol. mdpi.com |

| Isoeugenol derivatives, Aldehydes, Anilines | Chiral phosphoric acid catalyst | Tetrahydroquinolines | A highly enantio- and diastereoselective one-pot process produces 2,3,4-trisubstituted tetrahydroquinolines. ebi.ac.uk |

| Isoeugenol | Acetic anhydride, Pyridine | Ester derivative (Isoeugenol acetate) | Acylation of the phenolic hydroxyl group yields ester derivatives. mdpi.com |

Detailed findings from these synthetic studies highlight the chemical versatility of isoeugenol as a starting material. For instance, the synthesis of glycoconjugates has been explored to combine the structural features of phenylpropanoids with carbohydrates. nih.gov The functionalization of the olefinic group in eugenol, a close relative of isoeugenol, has also been achieved through reduction using a Palladium-carbon catalyst (Pd-C/H2) to yield dihydroeugenol. nih.gov The various derivatives created through these diverse chemical reactions provide a library of compounds for further scientific investigation.

Structural Elucidation and Advanced Spectroscopic Analysis of Isoeugenitol

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the elucidation of molecular structures in solution. emerypharma.comleibniz-fmp.de A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. emerypharma.com

Application of 1D and 2D NMR for Complete Structural Assignment

The initial step in the structural elucidation of isoeugenitol involves the acquisition and analysis of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical shifts, integration (number of protons), and multiplicity (splitting patterns) of all proton nuclei, offering preliminary insights into the types of protons present (e.g., aromatic, methyl, methoxy). emerypharma.com Concurrently, the ¹³C NMR spectrum provides the chemical shifts of each unique carbon atom, indicating the presence of carbonyls, aromatic carbons, and aliphatic carbons.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei. magritek.com Key 2D NMR techniques employed in the structural assignment of this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu Cross-peaks in the COSY spectrum reveal which protons are adjacent to one another, allowing for the tracing of proton spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It provides unambiguous one-bond ¹H-¹³C connectivities, definitively linking protons to their corresponding carbons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.edu HMBC is particularly valuable for connecting different spin systems and for identifying quaternary carbons, which lack directly attached protons. wisc.edu

By systematically analyzing the data from these 1D and 2D NMR experiments, the complete planar structure of this compound can be pieced together, assigning every proton and carbon to its specific position within the molecule. researchgate.netresearchgate.net

Table 1: Illustrative 1D and 2D NMR Data for Structural Elucidation

| Technique | Information Gained | Example Application for this compound |

|---|---|---|

| ¹H NMR | Chemical shift, integration, multiplicity of protons. emerypharma.com | Identifies aromatic protons, methoxy (B1213986) protons, and the propenyl group protons. |

| ¹³C NMR | Chemical shifts of all carbon atoms. | Distinguishes between aromatic, carbonyl, and aliphatic carbons. |

| COSY | Shows proton-proton (¹H-¹H) correlations through bonds. sdsu.edu | Establishes the connectivity within the propenyl side chain. |

| HSQC | Shows direct one-bond proton-carbon (¹H-¹³C) correlations. columbia.edu | Links each proton signal to its directly attached carbon atom. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. columbia.edu | Connects the propenyl group and methoxy group to the aromatic ring. |

Advanced NMR Techniques for Stereochemical Determination

Beyond establishing the connectivity of atoms, advanced NMR techniques are employed to determine the stereochemistry of this compound, which is crucial for understanding its biological activity. mdpi.comnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments are paramount for determining the spatial proximity of protons. blogspot.com The Nuclear Overhauser Effect (NOE) is a through-space interaction, and the intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (up to about 5 Å). indiana.edu For small molecules like this compound, NOESY is generally the preferred method. reddit.com By observing NOE correlations, the relative stereochemistry of substituents on a ring or a double bond can be established. columbia.edu For instance, a NOE between a proton on the propenyl side chain and a proton on the aromatic ring would indicate a specific spatial arrangement. ROESY is particularly useful for medium-sized molecules where the NOE might be close to zero. blogspot.com

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule. nih.gov These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), it can absorb energy and transition to a higher vibrational state, giving rise to a characteristic spectrum. upi.edu

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its functional groups. ieeesem.com For example, a broad band in the 3650-3250 cm⁻¹ region would indicate the presence of a hydroxyl (-OH) group. upi.edu Sharp peaks around 3000 cm⁻¹ would correspond to C-H stretching vibrations in the aromatic ring and the propenyl side chain. libretexts.org The presence of a C=C double bond in the aromatic ring and the propenyl group would be indicated by absorptions in the 1650-1450 cm⁻¹ region. Ether linkages (C-O-C) from the methoxy group would show characteristic stretches in the fingerprint region (typically 1300-1000 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring, the C=C double bond of the propenyl group, and C-H bonds. nih.gov Comparing the FT-IR and Raman spectra can help to confirm the presence and nature of the various functional groups within the this compound molecule.

Table 3: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | FT-IR Frequency Range (cm⁻¹) | Raman Shift Range (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Hydroxyl (-OH) | 3650 - 3250 (broad) | ~3400 | O-H Stretch |

| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | C-H Stretch |

| Alkenyl C-H | 3100 - 3000 | 3100 - 3000 | C-H Stretch |

| Aromatic C=C | 1600 - 1450 | 1600 - 1580 | C=C Stretch |

| Alkenyl C=C | 1680 - 1620 | 1680 - 1620 | C=C Stretch |

| Ether C-O | 1300 - 1000 | 1270 - 1230 | C-O Stretch |

Circular Dichroism and Optical Rotatory Dispersion for Absolute Configuration

For chiral molecules like this compound, determining the absolute configuration (the actual three-dimensional arrangement of its atoms) is a critical final step in its structural elucidation. mtoz-biolabs.com While NMR can establish relative stereochemistry, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are employed to determine the absolute configuration. numberanalytics.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.com An achiral molecule will not have a CD spectrum, while enantiomers will show mirror-image CD spectra. spectroscopyasia.com The absolute configuration of this compound can be determined by comparing its experimentally measured CD spectrum with the theoretically calculated CD spectra for its possible enantiomers (R and S forms). mtoz-biolabs.comschrodinger.com A good match between the experimental and a calculated spectrum provides strong evidence for that particular absolute configuration. schrodinger.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of a specific enantiomer. While less commonly used now than CD, it can provide complementary information for assigning the absolute configuration.

Vibrational Circular Dichroism (VCD) is another powerful technique that measures the differential absorption of left and right circularly polarized infrared light. spark904.nlrsc.org It is particularly useful for molecules without a strong UV chromophore and can provide detailed stereochemical information without the need for crystallization. spectroscopyasia.comspark904.nl

Crystallographic Studies of this compound and its Complexes (if available)

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray crystallography. wikipedia.orglibretexts.org This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. nih.gov The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. wikipedia.org

Biosynthesis and Biotransformation Pathways of Isoeugenitol

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of chromones, including isoeugenitol, is generally understood to originate from the polyketide pathway. acs.orgnih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA, to form a linear polyketide chain that subsequently undergoes cyclization and aromatization. nih.gov

Two primary hypotheses exist for the biosynthesis of this compound:

The General Polyketide Pathway: This route proposes the condensation of five acetate (B1210297) molecules to form a pentaketide (B10854585) backbone. nih.gov A key enzyme, Pentaketide Chromone (B188151) Synthase (PCS), is thought to catalyze the formation of the intermediate 5,7-dihydroxy-2-methylchromone from malonyl-CoA. nih.govmdpi.com This intermediate would then undergo further enzymatic modifications, such as C-methylation at the 8-position, to yield this compound.

The Nor-eugenone Pathway: A more specific hypothesis, particularly for the chromones found in clove (Eugenia caryophyllata), suggests that the compound nor-eugenone serves as a central precursor. ias.ac.inias.ac.in This model is considered more comprehensive as it can also theoretically account for the co-occurrence of other related chromones like eugenin (B1202370) and eugenone (B1671781) in the same plant. ias.ac.in In this scenario, nor-eugenone would undergo cyclization and subsequent C-methylation to form this compound. ias.ac.inias.ac.in

Another intermediate, 2:4:6-trihydroxy-3-methyl-ω-acetyl acetophenone, was once proposed, but this is considered less likely under physiological conditions. ias.ac.in

Table 1: Key Precursors and Intermediates in Proposed this compound Biosynthesis

| Compound Name | Role | Proposed Pathway | Reference(s) |

| Malonyl-CoA | Starter/Extender Unit | General Polyketide | nih.govmdpi.com |

| Acetyl-CoA | Starter Unit | General Polyketide | nih.gov |

| Nor-eugenone | Central Precursor | Nor-eugenone | ias.ac.inias.ac.in |

| 5,7-dihydroxy-2-methylchromone | Key Intermediate | General Polyketide | nih.govmdpi.com |

Proposed Enzymatic Steps in this compound Biosynthesis

While the precise enzymatic cascade for this compound synthesis has not been fully mapped, the classes of enzymes involved can be inferred from known chromone and polyketide biosynthetic pathways. acs.orgmdpi.com

The key enzymatic steps are proposed as follows:

Polyketide Synthesis: This initial and crucial step is catalyzed by Type III Polyketide Synthases (PKSs) . acs.orgmdpi.com Specifically, an enzyme with Pentaketide Chromone Synthase (PCS) activity catalyzes the five-step decarboxylative condensation of malonyl-CoA units to form the pentaketide chain. nih.govmdpi.com

Cyclization: The linear polyketide chain must be cyclized to form the chromone's heterocyclic ring system. This can be a spontaneous reaction or, more likely, is catalyzed by a Polyketide Cyclase (PKC) to ensure stereospecificity and efficiency. acs.orgnih.gov

Tailoring Reactions: Following the formation of a basic chromone scaffold, a series of "tailoring" enzymes modify the structure to produce the final this compound molecule. These enzymes likely include:

Methyltransferases: A C-methyltransferase is required to add the methyl group at the C-8 position, a distinguishing feature of this compound. ias.ac.in

Table 2: Proposed Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function | Reference(s) |

| Polyketide Synthase (PKS) Type III | Catalyzes condensation of malonyl-CoA to form the polyketide backbone. | acs.orgmdpi.com |

| Pentaketide Chromone Synthase (PCS) | A specific PKS that forms a pentaketide chromone intermediate. | nih.govmdpi.com |

| Polyketide Cyclase (PKC) | Catalyzes the cyclization of the linear polyketide chain. | acs.org |

| C-Methyltransferase | Adds a methyl group to the C-8 position of the chromone ring. | ias.ac.in |

Microbial Biotransformation and Metabolic Engineering of this compound Precursors

Research has identified endophytic fungi as a natural source of this compound. nih.govresearchgate.net Endophytes, which live symbiotically within plant tissues, are known to produce a wide array of bioactive secondary metabolites, sometimes including compounds also produced by their host plant. nih.govnih.govmaxapress.com

Specifically, the endophytic fungus Xylomelasma sp. Samif07 , isolated from the medicinal plant Salvia miltiorrhiza, has been confirmed to produce this compound in culture. nih.govresearchgate.netmdpi.commdpi.com Several other fungi from genera such as Aspergillus, Penicillium, and Bipolaris are also known producers of various chromone derivatives, highlighting fungi as a significant source for this class of compounds. researchgate.net

To date, the specific enzymes responsible for this compound biosynthesis within Xylomelasma sp. have not been isolated and characterized. However, it is hypothesized that the fungus possesses a biosynthetic pathway analogous to those proposed for plants, utilizing enzymes such as polyketide synthases and cyclases. nih.gov The genetic basis for secondary metabolite production in endophytes can sometimes be acquired from the host plant through horizontal gene transfer, which could explain the shared capability of producing complex molecules. nih.govmdpi.com

There is currently no published research specifically detailing the directed evolution or metabolic engineering of enzymes for the enhanced biotransformation of this compound precursors into this compound. This area represents a potential future avenue for the biotechnological production of this compound.

However, related research in the field of chromone synthesis demonstrates the feasibility of such approaches. For instance, lipases have been shown to mediate the oxidative cyclization of precursors to form 3-hydroxy chromones, showcasing the catalytic promiscuity of enzymes that can be harnessed for novel synthesis. tandfonline.com The development of microbial cell factories through systems metabolic engineering is a well-established strategy for producing valuable natural products, and these principles could theoretically be applied to this compound. nih.gov

Characterization of Key Enzymes in Bioconversion

Mammalian or Plant Metabolic Fate Studies (excluding clinical)

Studies on the metabolic fate of this compound are limited, but available data point towards distinct pathways in plants and potential presence in mammalian systems.

In plants, a primary metabolic pathway for secondary metabolites is glycosylation, a process that increases water solubility and facilitates transport and storage. nih.govcreative-biolabs.com This has been observed for this compound, with the isolation of This compound glucoside from the plant Gethyllis ciliaris. researchgate.net This suggests that in plants, this compound can be conjugated with sugar moieties, a common detoxification and sequestration strategy. frontiersin.org

In mammalian systems, direct metabolic studies on this compound are scarce. The metabolism of mammalian cells is a complex network involving glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle to manage energy and biosynthetic needs. researchgate.netmdpi.com Waste by-products and other metabolites can accumulate in cell culture media, sometimes having inhibitory effects on cell growth. nih.gov While this compound has been identified in untargeted metabolomics screens of mammalian cells, its specific origin and subsequent metabolic breakdown products in these systems have not been elucidated.

Mechanistic Investigations of Isoeugenitol S Biological Activities

Enzyme Inhibition and Modulation Studies

Isoeugenitol has been identified as an inhibitor of the cyclooxygenase-1 (COX-1) enzyme, a key player in the synthesis of prostanoids like prostaglandins (B1171923) and thromboxanes from arachidonic acid. wikipedia.orgnih.govscielo.br The inhibition of COX-1 is a common mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). jpp.krakow.plwikimsk.org Bioassay-guided fractionation of a dichloromethane (B109758) extract from the underground parts of Gethyllis ciliaris led to the isolation of this compound based on its activity in a COX-1 enzyme assay. researchgate.net

The inhibitory activity of this compound against COX-1 was determined to have a half-maximal inhibitory concentration (IC50) value of 262 µM. researchgate.net When compared to the standard NSAID indomethacin, which has an IC50 of 3.1 µM, this compound's activity is considered weak. researchgate.net

The specific kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound has not been detailed in the available research. ucdavis.edutransformationtutoring.comnih.gov Generally, competitive inhibitors bind to the enzyme's active site, competing with the substrate, which increases the Michaelis constant (Km) without changing the maximum velocity (Vmax). ucdavis.edugatech.edu Non-competitive inhibitors bind to a different site, lowering the Vmax without affecting the Km. ucdavis.edulibretexts.org Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km. ucdavis.edulibretexts.org Further kinetic studies are required to fully characterize the precise molecular interactions between this compound and the COX-1 active site.

Table 1: COX-1 Inhibition by this compound

| Compound | Target Enzyme | IC50 Value | Reference Compound | IC50 Value (Ref.) |

|---|---|---|---|---|

| This compound | Cyclooxygenase-1 (COX-1) | 262 µM | Indomethacin | 3.1 µM |

Data sourced from Elgorashi et al., 2007. researchgate.net

Beyond its documented activity against COX-1, the inhibitory effects of this compound on other specific enzyme targets are not extensively characterized in the scientific literature. Research into the broader enzymatic inhibition profile of this compound is limited.

However, in a screening for antibacterial activity, this compound was tested against a panel of seven human and plant pathogenic bacteria. It showed inhibitory activity against only one of the tested bacteria, Erwinia carotovora, with a minimum inhibitory concentration (MIC) of 100 μg/mL. frontiersin.orgebsco.com This suggests a selective, albeit modest, antibacterial action, though the specific enzymes within the bacterium that are targeted by this compound remain unidentified.

Detailed studies on the inhibition kinetics of this compound, which would include determinations of the Michaelis constant (Km), maximum velocity (Vmax), and the inhibitor constant (Ki), are not available in the reviewed literature. gatech.edu Such kinetic data is essential for a deeper understanding of the potency and mechanism of enzyme inhibition.

Table 2: Antibacterial Screening of this compound

| Organism | Activity | MIC |

|---|---|---|

| Erwinia carotovora | Inhibited | 100 μg/mL |

| Mycobacterium tuberculosis | Not Inhibited | - |

| Bacillus subtilis | Not Inhibited | - |

| Staphylococcus hemolyticus | Not Inhibited | - |

| Agrobacterium tumefaciens | Not Inhibited | - |

| Ralstonia solanacearum | Not Inhibited | - |

| Xanthomonas vesicatoria | Not Inhibited | - |

Data sourced from Wu et al., 2018. frontiersin.orgebsco.com

Cyclooxygenase-1 (COX-1) Inhibition Mechanisms

Cellular and Molecular Mechanisms of Action

The specific molecular interactions of this compound with cellular components and signal transduction pathways are not yet fully elucidated. Cell signaling is a complex process where external signals are transmitted into the cell, often via membrane receptors, triggering a cascade of intracellular events that can alter gene expression and cellular behavior. nih.govkhanacademy.orgmdpi.com

This compound belongs to the chromone (B188151) class of compounds and was isolated from a plant in the Amaryllidaceae family. researchgate.netebsco.com Other compounds from this family have been shown to modulate key inflammatory pathways. researchgate.net These pathways often involve transcription factors such as NF-κB, which regulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). researchgate.net The modulation of these signal transduction pathways is a critical mechanism for controlling inflammation. researchgate.net While the broader family of compounds has been investigated, direct evidence detailing this compound's specific effects on these signal transduction cascades or its impact on cellular membrane integrity is currently lacking in the scientific literature.

To investigate the mechanisms of anti-inflammatory compounds, researchers commonly use cell-based in vitro assays. mdpi.com These assays often utilize immune cells, such as macrophages (e.g., RAW 264.7 or THP-1 cell lines), which are stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comnih.gov The effect of a test compound is then measured by quantifying the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.gov

While this compound was identified as a COX-1 inhibitor through an enzyme assay, detailed findings from specific in vitro cell-based assays to further elucidate its anti-inflammatory mechanisms have not been reported. researchgate.net Such studies would be crucial to understand how its COX-1 inhibition translates to effects at a cellular level and to explore potential COX-independent anti-inflammatory activities. For example, a human whole-cell assay system using specific cell lines like HEL for COX-1 and Mono Mac 6 for COX-2 has been developed to identify selective inhibitors within a cellular context. embopress.org Application of such assays to this compound could provide significant mechanistic insights.

The study of changes in gene and protein expression provides a global view of a cell's response to a specific compound. Gene expression analysis can be performed using techniques like quantitative real-time PCR (qRT-PCR) or broader transcriptomic approaches. nih.gov Proteomic analysis, often utilizing high-resolution mass spectrometry, identifies and quantifies large numbers of proteins, offering a functional snapshot of the cell. frontiersin.orgnih.govmdpi.commdpi.com These "omics" technologies can reveal which cellular pathways and biological processes are affected by a substance. frontiersin.orgmdpi.com

Currently, there are no published studies in the available scientific literature that have performed a comprehensive gene expression or proteomic analysis to profile the cellular response to this compound. Such analyses would be invaluable for identifying the full spectrum of its biological targets and understanding its mechanism of action beyond direct enzyme inhibition.

Cell-Based Assays for Mechanistic Elucidation (e.g., anti-inflammatory pathways in vitro)

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological function. mdpi.com These analyses help in identifying the key structural features, or pharmacophores, responsible for a compound's activity.

The biological potency of this compound, a naturally occurring chromone, and its structural isomers like isoeugenol (B1672232) is intrinsically linked to specific features of their chemical architecture. derpharmachemica.comcore.ac.uk For phenolic compounds such as these, the hydroxyl (-OH) group attached to the aromatic ring is a critical determinant of antioxidant activity. researchgate.netd-nb.info This group can donate a hydrogen atom to neutralize free radicals, a key step in preventing oxidative damage. researchgate.netnih.gov

Studies on the closely related isomer eugenol (B1671780) have shown that modifications to this hydroxyl group, such as through esterification, lead to a significant decrease in antioxidant capacity. d-nb.inforesearchgate.net This highlights the direct role of the phenolic hydroxyl group in the molecule's ability to scavenge radicals. d-nb.info

Furthermore, the antibacterial activity of the structural isomer isoeugenol has been attributed to its free hydroxyl group in combination with the position of double bonds in its side chain. frontiersin.orgnih.gov While detailed SAR studies specifically on this compound are not as extensive, the foundational principles derived from its isomers suggest that the arrangement of hydroxyl and methoxy (B1213986) groups on its chromone core is pivotal to its bioactivity.

Computational modeling and chemoinformatics are increasingly vital tools for predicting and analyzing the interaction of molecules with biological targets, thereby guiding SAR studies. tiikmpublishing.comwalisongo.ac.id These in silico methods allow for the high-throughput screening of compounds and the rational design of new derivatives with enhanced potency. tiikmpublishing.com

For isoeugenol, a structural isomer of this compound, molecular docking simulations have been employed to investigate its antibacterial mechanism. These computational studies suggest that isoeugenol can bind to the active site of the Penicillin-Binding Protein 3 (PBP3) enzyme in Pseudomonas aeruginosa, potentially interfering with bacterial cell wall synthesis. scielo.br Such computational approaches provide valuable insights into the molecular basis of a compound's activity.

While specific computational modeling and chemoinformatics analyses focused exclusively on this compound are not widely reported in the current literature, studies on its isomers demonstrate the utility of these methods. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on eugenol derivatives have successfully created models to predict antioxidant activity based on electronic, hydrophobic, and steric descriptors. tiikmpublishing.com These approaches could similarly be applied to this compound and its derivatives to accelerate the discovery of new potent compounds.

Correlation of Structural Features with Biological Potency

Preclinical Investigations of Broad Biological Properties

This compound has been identified as a bioactive compound with several beneficial properties, as demonstrated in various preclinical models. derpharmachemica.comresearchgate.net It has been isolated from various natural sources, including the endophytic fungus Xylomelasma sp. and plants like Gethyllis ciliaris. researchgate.netacs.orgresearchgate.net

Antioxidant Activity: The antioxidant capacity of this compound has been noted in several studies. derpharmachemica.commdpi.com The mechanism underlying this activity is attributed to its phenolic structure, which enables it to act as a free radical scavenger. researchgate.net In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant potential, this compound demonstrated antioxidant activity comparable to that of ascorbic acid and gallic acid. florajournal.com This radical-scavenging mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species. nih.gov One study noted that the isocoumarin (B1212949) congener diaporthin, which was isolated along with this compound, showed potent hydroxyl radical-scavenging activity with an EC50 value of 15.1 µg/mL. researchgate.net

Antimicrobial Activity: this compound has demonstrated antimicrobial properties. derpharmachemica.com Research has shown its activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 10.31 µg/mL. researchgate.netmdpi-res.com Other studies have noted its inhibitory activity against bacteria such as Bacillus subtilis, Staphylococcus haemolyticus, and Erwinia carotovora. mdpi-res.com

The precise mechanism of antimicrobial action for this compound is not fully elucidated, but studies on its isomer, isoeugenol, provide significant clues. The primary mechanism for isoeugenol is the disruption of the bacterial cell membrane's integrity, leading to cell damage and death. nih.govmdpi.com This is described as a non-disruptive, detergent-like action that permeabilizes the membrane. nih.gov Additionally, isoeugenol is thought to inhibit essential microbial enzymes. mdpi.com

| Compound | Microorganism | Activity Metric | Value | Source |

|---|---|---|---|---|

| This compound | Mycobacterium tuberculosis | MIC | 10.31 µg/mL | researchgate.netmdpi-res.com |

| Isoeugenol | Pseudomonas aeruginosa | MIC | 64 µg/mL | scielo.br |

| Isoeugenol | Pseudomonas aeruginosa | MBC | 128 µg/mL | scielo.br |

Anti-inflammatory Activity: this compound has been identified as an inhibitor of the cyclooxygenase-1 (COX-1) enzyme, a key player in the inflammatory cascade. researchgate.net One study reported its weak inhibitory activity against COX-1 with a half-maximal inhibitory concentration (IC50) of 262 µM. researchgate.net

The anti-inflammatory mechanisms of the structurally related compound eugenol are more extensively studied and may offer insights. Eugenol is known to inhibit the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.govscienceopen.comscielo.br Its action is also linked to the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation. nih.govresearchgate.net While these findings relate to an isomer, they suggest potential pathways through which this compound might exert its anti-inflammatory effects.

| Compound | Target/Assay | Activity Metric | Value | Source |

|---|---|---|---|---|

| This compound | Cyclooxygenase-1 (COX-1) | IC50 | 262 µM | researchgate.net |

Advanced Analytical Methodologies for Isoeugenitol Research

Quantitative and Qualitative Analytical Techniques in Complex Matrices

Analyzing isoeugenitol within complex mixtures, such as plant extracts or biological fluids, presents a significant challenge due to the presence of numerous interfering compounds. To overcome this, a range of powerful chromatographic techniques are utilized, often in combination with highly sensitive detectors.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound. moravek.com Its versatility allows for the analysis of thermally labile compounds like this compound without the need for derivatization, although derivatization can be used to enhance sensitivity. moravek.comresearchgate.net

Research has demonstrated the successful use of reversed-phase HPLC (RP-HPLC) for the simultaneous determination of isoeugenol (B1672232) alongside other related phenolic compounds. researchgate.net A key advantage of HPLC is its ability to provide accurate quantification and to assess the purity of a substance by separating it from potential contaminants or degradation products. moravek.com The validation of HPLC methods is critical to ensure their accuracy and precision for their intended purpose. iaea.org This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. iaea.orgmjcce.org.mkloesungsfabrik.de

A study detailing the simultaneous determination of vanillin, eugenol (B1671780), and isoeugenol in a bioconversion broth provides a practical example of an HPLC method applicable to this compound analysis. researchgate.net The parameters from this study are summarized in the table below.

Table 1: HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lichrospher 100 RP-18 | researchgate.net |

| Mobile Phase | Gradient elution with methanol (B129727) and acetic acid aqueous solution | researchgate.net |

| Detection | UV at 270 nm | researchgate.net |

| Retention Time | 14.4 min | researchgate.net |

| Linearity Range | 0–1.0 g L–1 | researchgate.net |

| Limit of Detection (LOD) | 0.099 g mL–1 | researchgate.net |

| Recovery | 96.4%–104.0% | researchgate.net |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.govscispace.comchromatographyonline.com This technique separates compounds based on their boiling points and interaction with a stationary phase, with MS providing identification based on the mass-to-charge ratio of fragmented ions. scispace.com

Pyrolysis-GC-MS (Py-GC-MS) is a specialized technique that involves the thermal decomposition of non-volatile materials in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments by GC-MS. nih.govcsic.es This method is particularly relevant to this compound research as isoeugenol has been identified as a pyrolysis product of lignin (B12514952), a complex polymer found in plant cell walls. nih.gov A study on the pyrolysis of softwood species identified isoeugenol as one of the lignin pyrolysis products, highlighting the utility of this technique in studying the thermal degradation of biomass and the formation of aromatic compounds. nih.gov Py-GC-MS can provide valuable information on the molecular composition of lignocellulosic materials and monitor delignification processes. nih.gov

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the comprehensive analysis of this compound in complex samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold-standard technique for the quantitative determination of drugs and other compounds in biological matrices due to its high sensitivity, specificity, and precision. nih.govmdpi.com

A validated LC-MS/MS method has been developed for the determination of isoeugenol in finfish. researchgate.netnih.gov This method involves an extraction step, followed by derivatization with dansyl chloride to enhance the signal intensity, and subsequent analysis by LC-MS/MS. researchgate.netnih.gov The validation of this method included the determination of the method detection limit (MDL) and limit of quantification (LOQ) across various fish species, demonstrating its robustness and sensitivity. researchgate.netnih.gov

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is another powerful hyphenated technique used for untargeted metabolomics and comprehensive metabolite profiling in plant extracts. nih.govmdpi.comfrontiersin.orgrsc.orgresearchgate.net This approach allows for the identification of a wide range of metabolites in a single run, providing a holistic view of the chemical composition of a sample.

Table 2: LC-MS/MS Method Validation for Isoeugenol in Finfish

| Parameter | Value | Reference |

|---|---|---|

| Extraction | Acetone homogenization | researchgate.netnih.gov |

| Derivatization | Dansyl chloride | researchgate.netnih.gov |

| Method Detection Limit (MDL) | 0.2 to 0.7 ng g⁻¹ | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 2.5 ng g⁻¹ | researchgate.netnih.gov |

| Recoveries | 91.2% to 108.0% | researchgate.netnih.gov |

| Linearity Range | 2.5–40 ng g⁻¹ | nih.gov |

Gas Chromatography (GC) and Pyrolysis GC-MS

Advanced Spectroscopic Methods for In Situ and Real-Time Analysis

Spectroscopic techniques that allow for the analysis of samples in their native state (in situ) and in real-time are invaluable for studying dynamic processes such as chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules. jchps.comnih.govresearchgate.net It provides detailed information about the chemical environment of atoms within a molecule. Recent research has highlighted the feasibility of using ¹H-NMR for the identification and quantification of isoeugenol in herbs, spices, and essential oils. mdpi.com A significant advantage of NMR is its ability to distinguish isoeugenol from its structurally similar derivatives, such as eugenol and methyleugenol, by analyzing the chemical shifts of specific protons, like those in the methoxy (B1213986) group. mdpi.com

Furthermore, NMR spectroscopy is an excellent tool for in situ reaction monitoring. researchgate.netcam.ac.uk Kinetic NMR studies have been employed to monitor the reaction of an isoeugenol derivative, confirming the first-order nature of the nucleophilic addition. nih.gov By acquiring spectra at predetermined time intervals, researchers can track the consumption of reactants and the formation of products, providing valuable insights into reaction mechanisms and kinetics. nih.gov

While direct applications of spectroscopic imaging to this compound are not yet widely reported, these techniques hold significant potential for future research. Imaging mass spectrometry (IMS), for instance, allows for the spatial mapping of the distribution of molecules within a sample in situ. frontiersin.orgrsc.orgnih.gov This could be particularly useful for studying the localization of this compound within plant tissues, providing insights into its biosynthesis and storage. The ability of IMS to analyze the chemical composition at a microscopic level could reveal the distribution of this compound and its derivatives in specific cell types or organelles. frontiersin.org As IMS methods continue to advance, their application in natural product research, including the study of compounds like this compound, is expected to grow. rsc.org

NMR Spectroscopy for Reaction Monitoring and Mixture Analysis

Development of Novel Biosensors and Assays for this compound Detection

The sensitive and selective quantification of this compound is crucial for understanding its biosynthesis, pharmacological activities, and metabolic fate. While standard chromatographic techniques provide robust analysis, there is a growing interest in developing novel biosensors and assays that offer rapid, real-time, and potentially portable detection capabilities. These advanced analytical tools could revolutionize research by enabling high-throughput screening and in-situ monitoring. The development of such technologies focuses on integrating biological recognition elements with physical transducers to convert the molecular interaction with this compound into a measurable signal.

Electrochemical Biosensors

Electrochemical biosensors represent a promising avenue for this compound detection due to their high sensitivity, rapid response, and amenability to miniaturization. frontiersin.orgmdpi.com These devices measure changes in electrical properties (current, potential, impedance) resulting from the interaction between this compound and a biorecognition molecule immobilized on an electrode surface. nih.gov

Principle of Detection: The core principle involves the direct or indirect electrochemical oxidation or reduction of this compound or a product of an enzymatic reaction involving this compound. The phenolic hydroxyl group and the double bond in the side chain of the this compound structure are electroactive and can be oxidized at a specific potential. By modifying the electrode surface with nanomaterials or specific enzymes, the sensitivity and selectivity of this detection can be significantly enhanced. ntu.edu.sg For instance, an enzyme-modified electrode could catalyze the transformation of this compound, and the resulting current change from the consumption of a cosubstrate or production of an electroactive product would be proportional to the this compound concentration. njit.edu

Research Findings: While specific research on electrochemical biosensors for this compound is not extensively documented, studies on structurally similar phenolic compounds like eugenol provide a strong basis for development. ntu.edu.sgntu.edu.sg For example, a biosensor for eugenol was developed using copper oxide (CuO) nano-microstructures on an electrode, which demonstrated a rapid and sensitive detection. ntu.edu.sg A similar approach could be adapted for this compound. The development would involve the synthesis and characterization of novel nanomaterial-modified electrodes (e.g., using gold nanoparticles, carbon nanotubes, or metal-organic frameworks) to improve the electrocatalytic activity towards this compound. scirp.org

Future research would focus on selecting appropriate biorecognition elements, such as enzymes (e.g., laccases or peroxidases) that can specifically interact with this compound, and immobilizing them on the electrode surface. The performance of such a biosensor would be evaluated based on its detection limit, linear range, selectivity against potential interferents, and stability.

Illustrative Performance of a Hypothetical Electrochemical Biosensor for this compound

| Parameter | Projected Performance |

| Detection Principle | Amperometric |

| Electrode Modification | Laccase immobilized on Gold Nanoparticle-Graphene composite |

| Linear Range | 0.1 µM - 500 µM |

| Limit of Detection (LOD) | 0.05 µM |

| Response Time | < 10 seconds |

| Selectivity | High selectivity against other phenolic compounds |

| Stability | > 90% response retained after 30 days |

Optical Biosensors

Optical biosensors offer another powerful platform for this compound detection, characterized by their high sensitivity and specificity. nih.govufe.cz These sensors rely on measuring changes in light properties—such as absorbance, fluorescence, or surface plasmon resonance—when this compound interacts with a specialized sensing surface. mdpi.comjpionline.org

Principle of Detection: A common approach for optical biosensors is Surface Plasmon Resonance (SPR). explorationpub.com In a hypothetical SPR-based biosensor for this compound, one could immobilize an this compound-specific antibody or a molecularly imprinted polymer on a gold film. When a sample containing this compound flows over the surface, the binding of this compound molecules causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This shift is directly proportional to the concentration of this compound.

Another optical method is fluorescence-based sensing. mdpi.com A competitive immunoassay format could be developed where a fluorescently labeled this compound analogue competes with the this compound in the sample for binding sites on an immobilized antibody. A higher concentration of this compound in the sample would result in less binding of the fluorescent analogue and thus a lower fluorescence signal.

Research Findings: The development of optical biosensors for small molecules is a well-established field. nih.gov While specific applications for this compound are yet to be widely reported, the foundational technologies are readily adaptable. The primary research challenge lies in the development of highly specific biorecognition elements for this compound. This could involve the production of monoclonal antibodies against this compound or the synthesis of molecularly imprinted polymers (MIPs) that have cavities specifically shaped to bind this compound. The synthesis of silver iodide (AgI) nanostructures, which have tunable SPR and fluorescence enhancement properties, could also be explored for developing highly sensitive optical biosensors. explorationpub.com

Hypothetical Performance of a Potential SPR-Based Optical Biosensor for this compound

| Parameter | Projected Performance |

| Detection Principle | Surface Plasmon Resonance (SPR) |

| Biorecognition Element | Anti-Isoeugenitol Monoclonal Antibody |

| Linear Range | 50 nM - 10 µM |

| Limit of Detection (LOD) | 10 nM |

| Response Time | < 5 minutes |

| Selectivity | High selectivity against structural analogues |

| Regeneration | Surface can be regenerated with a mild acid wash |

Enzymatic Assays

Enzymatic assays provide a highly specific and often colorimetric or fluorometric method for the quantification of target analytes. libios.fr These assays are commonly used in various fields, including food analysis and clinical diagnostics, and can be adapted for high-throughput screening in microplate formats.

Principle of Detection: A potential enzymatic assay for this compound could be based on the activity of an enzyme that specifically utilizes this compound as a substrate. For instance, a laccase or peroxidase enzyme could catalyze the oxidation of this compound in the presence of a chromogenic or fluorogenic substrate. The enzyme would oxidize this compound, and in the process, the cosubstrate would be converted into a colored or fluorescent product. The intensity of the color or fluorescence would be directly proportional to the amount of this compound converted, and thus to its initial concentration.

An alternative approach is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, a known amount of this compound is coated onto a microplate well. The sample containing unknown amounts of this compound is mixed with a specific anti-isoeugenitol antibody and added to the well. The free this compound in the sample competes with the coated this compound for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Research Findings: The development of enzymatic assays is a mature field with well-established protocols. nih.gov While a specific commercial kit for this compound may not be available, the components and methods for creating one are accessible. Research would first involve identifying or engineering an enzyme with high specificity for this compound. For an ELISA, the key step is the production of a high-affinity antibody that can distinguish this compound from other related compounds. The optimization of assay conditions, such as pH, temperature, and incubation times, would be crucial for achieving high sensitivity and reliability.

Projected Characteristics of a Competitive ELISA for this compound

| Parameter | Projected Performance |

| Assay Format | Competitive Enzyme-Linked Immunosorbent Assay (ELISA) |

| Biorecognition Element | Anti-Isoeugenitol Antibody |

| Detection Method | Colorimetric (450 nm) |

| Dynamic Range | 1 ng/mL - 100 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Sample Volume | 50 µL |

| Assay Time | < 3 hours |

Conclusion and Future Research Perspectives

Identification of Unexplored Research Avenues and Gaps in Understanding

Despite the foundational knowledge established, significant gaps remain in the comprehensive understanding of Isoeugenitol. A primary area requiring further investigation is its complete biosynthetic pathway in plants and fungi. While it is understood to be a secondary metabolite, the specific enzymatic steps and regulatory mechanisms governing its production are not well-defined.